1-(((4-Methoxyphenyl)amino)methyl)cyclohexan-1-ol
Description
1-(((4-Methoxyphenyl)amino)methyl)cyclohexan-1-ol is a cyclohexanol derivative featuring a 4-methoxyphenyl-substituted aminomethyl group. For example, Venlafaxine, an antidepressant, shares structural similarities, with its synthesis involving intermediates like 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol and subsequent reduction to amino-substituted derivatives . The methoxyphenyl group enhances lipophilicity and influences receptor interactions, while the cyclohexanol backbone provides stereochemical complexity relevant to biological activity .
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
1-[(4-methoxyanilino)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H21NO2/c1-17-13-7-5-12(6-8-13)15-11-14(16)9-3-2-4-10-14/h5-8,15-16H,2-4,9-11H2,1H3 |
InChI Key |
DJANGXKNNHUBKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2(CCCCC2)O |
Origin of Product |
United States |
Preparation Methods
Reductive Amination via Catalytic Hydrogenation of Cyano Intermediate
One of the most established and industrially relevant methods to prepare this compound involves the catalytic hydrogenation of 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol. This process converts the cyano group (-CN) to the corresponding primary amine (-CH2NH2), yielding the target amino alcohol.
Starting Material: 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol, which itself is prepared by reacting p-methoxyphenylacetonitrile with cyclohexanone under basic aqueous-alcoholic conditions.
Catalyst System: Raney nickel is the preferred catalyst, often combined with a metal borohydride (such as sodium borohydride or potassium borohydride) as a reducing agent.
-
- Solvent: Methanol, ethanol, or isopropanol.
- Hydrogen pressure: 0.5 to 5 MPa (approximately 5 to 50 atm).
- Temperature: 10 to 40°C.
- Reaction time: Until complete conversion is confirmed by HPLC analysis.
-
- Add Raney nickel and sodium or potassium borohydride to the solvent.
- Introduce the cyano intermediate.
- Perform nitrogen purging three times to remove oxygen and then hydrogen purging three times to saturate the reaction environment.
- Conduct hydrogenation under controlled pressure and temperature.
- Filter the reaction mixture to remove catalyst.
- Concentrate under reduced pressure to isolate the light yellow viscous product, this compound.
- High yield and purity of the product.
- Low cost and minimal wastewater generation.
- Suitable for industrial-scale production due to mild conditions and straightforward workup.
| Parameter | Range/Value |
|---|---|
| Catalyst (Raney nickel) | 20% to 200% of cyano intermediate weight |
| Borohydride (NaBH4/KBH4) | 1% to 10% of cyano intermediate weight |
| Solvent load | 4 to 20 times the weight of cyano intermediate |
| Temperature | 10–40 °C |
| Hydrogen pressure | 0.5–5 MPa |
This method is documented in patent CN104177268A and related literature, emphasizing its industrial applicability and efficiency.
Synthesis of the Cyano Intermediate Precursor
Before reductive amination, the key intermediate 1-[cyano(4-methoxyphenyl)ethyl]cyclohexanol must be synthesized. This is typically achieved by the nucleophilic addition of p-methoxyphenylacetonitrile to cyclohexanone under basic conditions.
-
- p-Methoxyphenylacetonitrile
- Cyclohexanone
Base:
- Aqueous solution of sodium hydroxide or potassium hydroxide (preferred).
- Concentration: 1–45% (optimal 10–20%) to balance reactivity and minimize side reactions.
-
- A mixture of aqueous base solution and aqueous alcohol (e.g., ethanol-water).
-
- Stirring at ambient or slightly elevated temperature to ensure efficient dispersion and reaction without solidification issues.
-
- Filtration of the solid product.
- Washing and drying to obtain 1-[cyano(4-methoxyphenyl)ethyl]cyclohexanol with chemical purity >99.5% as confirmed by HPLC and NMR.
- Avoids the use of phase transfer catalysts.
- Prevents solidification of reactants, facilitating industrial scale-up.
- Economical due to inexpensive and less hazardous reagents.
This method is described in patent EP1671944A1 and is widely used for industrial preparation of venlafaxine intermediates.
Alternative Catalytic Systems and Reaction Variations
Some research and patent literature describe alternative catalytic systems for the hydrogenation step, including:
-
- Used in organic solvents under hydrogen atmosphere at 0.1–0.5 MPa and 80–140°C for 2–4 hours.
- After reaction, product crystallization is induced by adding concentrated hydrochloric acid.
Hydrogenation in Ammonia/Ethanol Mixtures:
- Catalytic hydrogenation with Raney nickel in presence of ammonia and alcohol solvents to improve selectivity.
These variations aim to optimize reaction rates, yields, and product purity, especially for large-scale production.
Summary Table of Preparation Methods
| Step | Method/Condition | Key Reagents/Catalysts | Product Purity/Yield | Notes |
|---|---|---|---|---|
| Synthesis of cyano intermediate | Reaction of p-methoxyphenylacetonitrile with cyclohexanone in aqueous base/alcohol | NaOH or KOH (10–20%), ethanol-water | >99.5% purity by HPLC | No phase transfer catalyst needed; industrially scalable |
| Reductive amination | Catalytic hydrogenation with Raney nickel and NaBH4/KBH4 in methanol/ethanol | Raney nickel (20–200%), NaBH4 (1–10%) | High yield and purity | Mild conditions, low wastewater, suitable for industrial production |
| Alternative hydrogenation | Co-NiO dual catalyst, 0.1–0.5 MPa H2, 80–140°C, 2–4 h | Co-NiO catalyst | High purity | Requires acid crystallization step |
Research Findings and Analytical Confirmation
- The cyano intermediate and final amino alcohol have been characterized by high-performance liquid chromatography (HPLC) to confirm purity (typically >99%).
- Nuclear magnetic resonance (NMR) spectroscopy confirms the chemical structure, with characteristic signals for the methoxy group, amino group, and cyclohexanol moiety.
- Infrared (IR) spectroscopy shows disappearance of the cyano stretch after hydrogenation and appearance of N–H and O–H stretches consistent with the amino alcohol.
Chemical Reactions Analysis
Types of Reactions
1-(((4-Methoxyphenyl)amino)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and acetaldehyde.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic reagents such as halides and amines are used under mild conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields secondary amines.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(((4-Methoxyphenyl)amino)methyl)cyclohexan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(((4-Methoxyphenyl)amino)methyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, thereby exerting antidepressant effects . The compound’s structure allows it to interact with specific binding sites, modulating the activity of these neurotransmitters .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Venlafaxine (1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol)
- Structural Differences: Venlafaxine replaces the aminomethyl group with a dimethylaminoethyl chain. This substitution increases steric bulk and basicity, enhancing serotonin-norepinephrine reuptake inhibition .
- Synthesis: Venlafaxine is synthesized via reductive amination of 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol using NaBH₄ or Raney nickel, yielding 15–28% efficiency . In contrast, the target compound may require milder conditions due to the absence of a dimethylamino group.
- Physicochemical Properties: Property 1-(((4-Methoxyphenyl)amino)methyl)cyclohexan-1-ol Venlafaxine Molecular Formula C₁₄H₂₀N₂O₂ (inferred) C₁₇H₂₇NO₂ Molecular Weight ~248.3 g/mol 277.4 g/mol Key Functional Groups Primary amine, methoxyphenyl Tertiary amine, methoxyphenyl
Tramadol ((1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol)
- Structural Differences: Tramadol has a 3-methoxyphenyl group and a dimethylaminomethyl chain. The meta-substitution on the phenyl ring reduces electron-donating effects compared to the target compound’s para-substitution, altering opioid receptor affinity .
- Applications : Tramadol’s tertiary amine enhances blood-brain barrier penetration, whereas the primary amine in the target compound may limit CNS activity .
2-((Methyl(phenyl)amino)methyl)cyclohexan-1-ol (7ag)
- Structural Differences: The phenylamino group replaces the 4-methoxyphenylamino group, eliminating the methoxy substituent. This reduces polarity and may decrease solubility in aqueous media .
- Synthesis : Similar reductive amination pathways are employed, but the absence of methoxy simplifies aromatic ring functionalization .
4-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol
- Structural Differences : A thiophene ring replaces the methoxyphenyl group, introducing sulfur-based π-electron interactions. This modification could alter binding to sulfur-sensitive enzymes or receptors .
- Physicochemical Properties: Property this compound 4-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol Aromatic Ring Methoxyphenyl Thiophene LogP (Predicted) ~2.1 ~2.5
1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol
- This structure is explored in neurological targets due to piperidine’s prevalence in bioactive molecules .
Implications of Structural Variations
- Bioactivity : Primary amines (target compound) exhibit lower membrane permeability than tertiary amines (Venlafaxine, Tramadol) but may offer reduced CNS side effects .
- Solubility : Methoxyphenyl groups enhance lipid solubility, whereas thiophene or piperidine substitutions modulate electronic properties and metabolic stability .
Biological Activity
1-(((4-Methoxyphenyl)amino)methyl)cyclohexan-1-ol, also known as a cyclohexane derivative featuring a hydroxyl group and an amino-methyl group attached to a 4-methoxyphenyl moiety, has garnered interest due to its potential biological activities. With a molecular formula of C₁₄H₂₁NO₂ and a molecular weight of approximately 235.32 g/mol, this compound's structure suggests possible interactions with biological systems that warrant further investigation.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features:
- A cyclohexane ring providing a stable framework.
- A hydroxyl (-OH) group that may participate in hydrogen bonding.
- An amino (-NH₂) group that could interact with various biomolecules.
- A methoxy (-OCH₃) substituent enhancing its lipophilicity and potentially influencing its pharmacokinetics.
Given its functional groups, the compound may exhibit:
- Neurotransmitter Modulation : Similar compounds have shown efficacy in altering neurotransmitter levels, potentially impacting conditions like depression or anxiety.
- Enzyme Inhibition : The presence of the hydroxyl group may facilitate interactions with enzyme active sites, leading to inhibition or modification of enzymatic activity.
Case Studies and Research Findings
Research into related compounds provides insights into the possible biological effects of this compound). For example:
- Analogous Compounds : Studies on related cyclohexane derivatives have demonstrated significant analgesic effects, suggesting that the target compound might also possess pain-relieving properties .
- Antimicrobial Activity : Some derivatives have shown promising antibacterial activity against Gram-positive bacteria, indicating potential for development as antimicrobial agents .
Data Table: Comparison of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Phenyl-2-dimethylaminomethyl-cyclohexan-1-ol | Structure | Analgesic effects |
| 4-Amino-1-methylcyclohexan-1-ol | Structure | Antimicrobial activity |
| 1-(4-Methoxyphenyl)-5-phenylpyrrole | Structure | Antibacterial (MIC = 3.125 μg/mL) |
Future Directions for Research
To elucidate the biological activity of this compound), several research avenues could be pursued:
- In Vitro Studies : Conduct biochemical assays to assess enzyme interactions and cellular responses.
- In Vivo Studies : Utilize animal models to evaluate pharmacokinetics and therapeutic efficacy.
- Molecular Docking Studies : Perform computational modeling to predict binding affinities with target receptors or enzymes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(((4-Methoxyphenyl)amino)methyl)cyclohexan-1-ol, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via reductive amination between 4-methoxyaniline and 1-hydroxycyclohexanecarbaldehyde. Key parameters include:
- Catalyst selection : Use of NaBHCN or Pd/C under hydrogen for efficient reduction .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
- Temperature control : Maintain 40–60°C to minimize side reactions .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- NMR Analysis :
- H NMR: Look for a singlet at δ 3.7–3.8 ppm (methoxy group), a broad peak at δ 1.2–1.8 ppm (cyclohexyl protons), and a singlet at δ 4.5–5.0 ppm (hydroxyl proton) .
- C NMR: Signals at δ 55–60 ppm (methoxy carbon) and δ 70–75 ppm (cyclohexanol carbon) .
- IR Spectroscopy : Peaks at 3300–3500 cm (O–H stretch) and 1600–1650 cm (C–N stretch) confirm functional groups .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activity data for this compound?
- Systematic Variant Testing : Compare analogs with halogen substitutions (e.g., 4-fluoro or 4-chloro derivatives) to isolate electronic effects on activity .
- Orthogonal Assays : Use both enzyme inhibition assays (e.g., fluorescence-based) and cell viability tests to validate target specificity .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 1-(4-Fluorophenyl)-3-methylcyclohexan-1-ol) to identify trends in substituent-driven activity .
Q. How does the methoxyphenyl group influence the compound’s interaction with biological targets?
- Computational Modeling : Perform docking studies (AutoDock Vina) to assess binding affinity to enzymes like cytochrome P450. The methoxy group’s electron-donating nature enhances π-π stacking with aromatic residues in active sites .
- Experimental Validation :
- SAR Table :
| Substituent (X) | Binding Affinity (IC, μM) | Notes |
|---|---|---|
| –OCH | 12.3 ± 1.2 | Baseline |
| –F | 8.9 ± 0.8 | Increased hydrophobicity |
| –Cl | 15.6 ± 1.5 | Steric hindrance |
- Source : Comparative analysis from halogen-substituted analogs .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- PPE Requirements : Nitrile gloves, lab coats, and fume hoods for synthesis/purification steps .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated organic waste containers .
- Emergency Measures :
- Inhalation : Immediate fresh air exposure; seek medical attention if respiratory distress occurs .
- Skin Contact : Wash with copious soap/water; avoid solvents that enhance dermal absorption .
Methodological Guidance for Data Interpretation
Q. How can researchers differentiate between cyclohexanol conformers in NMR data?
- Variable Temperature (VT) NMR : Conduct experiments at 25°C and −40°C. Axial-equatorial conformer interconversion slows at low temperatures, splitting cyclohexyl proton signals .
- 2D NOESY : Identify spatial proximity between the hydroxyl proton and cyclohexyl methylene groups to confirm chair conformation .
Q. What computational tools are recommended for predicting metabolic pathways of this compound?
- Software : Use Schrödinger’s BioLuminate or SwissADME to simulate Phase I/II metabolism. The methoxyphenyl group is prone to O-demethylation, forming a catechol intermediate .
- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
Notes for Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
